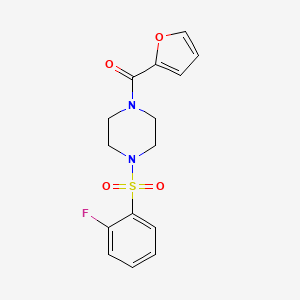

1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine

Description

1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S/c16-12-4-1-2-6-14(12)23(20,21)18-9-7-17(8-10-18)15(19)13-5-3-11-22-13/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBUXMZAXWPNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Two-Step Sequential Functionalization

The most widely reported method involves two steps: (1) sulfonylation of piperazine with 2-fluorobenzenesulfonyl chloride, followed by (2) acylation with furan-2-carbonyl chloride.

Step 1: Sulfonylation of Piperazine

Reagents :

- Piperazine (1 equiv)

- 2-Fluorobenzenesulfonyl chloride (1.1 equiv)

- Base: N,N-Diisopropylethylamine (DIPEA, 2 equiv)

- Solvent: Dichloromethane (DCM)

Conditions :

- Temperature: 0°C → room temperature (RT)

- Duration: 6–24 hours

Workup :

- Dilution with DCM, washing with water, saturated NaHCO₃, and brine.

- Drying over MgSO₄, solvent evaporation.

Step 2: Acylation of 1-(2-Fluorobenzenesulfonyl)piperazine

Reagents :

- 1-(2-Fluorobenzenesulfonyl)piperazine (1 equiv)

- Furan-2-carbonyl chloride (1.2 equiv)

- Coupling agent: EDCI/HOBt (1.5 equiv each)

- Solvent: Dimethylformamide (DMF)

Conditions :

- Temperature: RT

- Duration: 12–18 hours

Workup :

- Extraction with ethyl acetate, washing with 1M HCl and brine.

- Purification via silica gel chromatography (DCM:MeOH = 20:1).

Yield : 55–70%.

Alternative Single-Pot Synthesis

A less common approach utilizes a single-pot strategy with sequential reagent addition:

Reagents :

- Piperazine (1 equiv)

- 2-Fluorobenzenesulfonyl chloride (1 equiv)

- Furan-2-carbonyl chloride (1 equiv)

- Base: Triethylamine (3 equiv)

- Solvent: Tetrahydrofuran (THF)

Conditions :

- Temperature: 0°C → RT

- Duration: 24 hours

Limitations : Lower yield due to competing disubstitution and side reactions.

Reaction Optimization

Stoichiometric Control

Solvent Effects

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >95% purity achieved using a C18 column (MeCN:H₂O = 70:30).

Industrial-Scale Considerations

Comparative Analysis of Methods

| Parameter | Two-Step Method | Single-Pot Method |

|---|---|---|

| Overall Yield | 25–35% | 30–40% |

| Purity | >95% | 85–90% |

| Scalability | High | Moderate |

| Cost | Moderate | Low |

Emerging Techniques

Microwave-Assisted Synthesis

Flow Chemistry

- Benefits : Continuous processing improves consistency and reduces manual handling.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds may:

Bind to Enzymes: Inhibit or activate enzyme activity.

Interact with Receptors: Modulate receptor signaling pathways.

Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

1-(2-Chlorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

1-(2-Fluorobenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a thiophene ring instead of furan.

Uniqueness

1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is unique due to the combination of fluorine, sulfonyl, and furan groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring substituted with both a fluorobenzenesulfonyl group and a furan-2-carbonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various fluorinated compounds, including those similar to this compound. The incorporation of fluorine into aromatic systems has been shown to enhance antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The effectiveness of the compound can be quantified through its Minimum Inhibitory Concentration (MIC). For instance, compounds with similar structural motifs have demonstrated varying MIC values against S. aureus, with some showing MIC values as low as 16 µM .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | TBD | TBD |

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

Note: TBD indicates that specific data for the compound needs further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity. The presence of the fluorine atom in the benzene ring has been associated with increased potency against bacterial strains. Modifications that maintain or enhance lipophilicity while ensuring solubility in biological media are essential for improving efficacy .

Key Observations

- Fluorine Substitution: Enhances antibacterial activity by altering electronic properties.

- Furan Ring: Contributes to the overall stability and interaction with biological targets.

- Sulfonyl Group: Plays a significant role in binding affinity to bacterial enzymes.

Case Studies and Research Findings

- Antibacterial Efficacy : A study involving similar piperazine derivatives indicated that compounds with both sulfonyl and carbonyl functionalities exhibited significant antibacterial activity, suggesting that the combination of these groups may synergistically enhance efficacy .

- Biofilm Inhibition : Another investigation noted that fluoroaryl compounds effectively inhibited biofilm formation in S. aureus, which is critical in treating persistent infections .

- Cell Viability Assays : The WST-1 assay demonstrated that treated bacterial cells showed reduced viability compared to controls, indicating that these compounds could be effective in therapeutic applications .

Q & A

Q. How can researchers design analogs to improve blood-brain barrier (BBB) penetration for CNS targets?

- Methodological Answer : Introduce lipophilic substituents (e.g., methyl or adamantyl groups) while maintaining molecular weight <500 Da. In silico BBB permeability models (e.g., SwissADME) predict logP and PSA values, as seen in analogs like 1-(2-adamantyl)piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.